molecular formula C11H17NO2 B1468632 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol CAS No. 1339682-09-5

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol

Cat. No.: B1468632
CAS No.: 1339682-09-5
M. Wt: 195.26 g/mol
InChI Key: BCIOXXZPZRSMLV-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol is a sophisticated chiral compound designed for advanced chemical synthesis and pharmaceutical research. This molecule integrates a pyrrolidin-3-ol heterocycle, a common feature in pharmacologically active agents, with a cyclohex-3-ene carbonyl moiety. The presence of both hydroxy and carbonyl functional groups on these ring systems makes it a versatile intermediate for constructing complex molecular architectures. Its primary research value lies in its application as a key chiral building block or synthetic precursor in medicinal chemistry and drug discovery projects. The structural motifs present in this compound are frequently found in molecules with biological activity; for instance, pyrrolidine and saturated carbon ring systems are central scaffolds in various therapeutics . Researchers can utilize this compound to explore structure-activity relationships or to introduce specific chiral centers into lead compounds. The reactive handles allow for further chemical modifications, enabling the synthesis of a diverse array of derivatives for screening and development. This product is intended for use in laboratory research as a chemical standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h1-2,9-10,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIOXXZPZRSMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclohex-3-ene-1-carbonyl Intermediate

The cyclohex-3-ene-1-carbonyl portion is derived from cyclohexene derivatives, particularly cyclohex-2-en-1-ones or related compounds, through selective functionalization. Key methods include:

  • Bromination-Dehydrobromination of Cyclohexene:
    Cyclohexene can be brominated at low temperatures (-5 to 0 °C) in solvents such as chloroform, carbon tetrachloride, or glacial acetic acid to yield 1,2-dibromocyclohexane derivatives with yields of 80-95%. Subsequent dehydrobromination using bases like sodium hydroxide or potassium hydroxide in ethylene glycol or poly(ethylene glycol) leads to the formation of cyclohexa-1,3-dienes, which are key intermediates for further functionalization.

  • Avoidance of Side Reactions:
    The synthesis must carefully control temperature and reaction conditions to prevent side reactions such as polymerization, isomerization, oxidation, and aromatization of the cyclohexadiene intermediates. For instance, prolonged heating above 170 °C or exposure to Lewis acids can cause polymerization and reduce yield.

  • Organometallic Reagents:
    Organomagnesium and organolithium compounds can be used to functionalize cyclohex-2-en-1-ones to introduce the carbonyl group at the desired position, facilitating the formation of the cyclohex-3-ene-1-carbonyl moiety.

Preparation of the Pyrrolidin-3-ol Moiety

Pyrrolidin-3-ol derivatives are commonly synthesized via catalytic methods involving N-hydroxylsulfonamides and copper(I) catalysts:

  • Copper(I) Trifluoromethanesulfonate-Benzene Complex Catalysis:
    Pyrrolidines, including pyrrolidin-3-ol derivatives, can be synthesized efficiently from N-hydroxylsulfonamides using bis[copper(I) trifluoromethanesulfonate]-benzene complex as a redox catalyst. This method provides a controlled approach to construct the pyrrolidine ring with hydroxyl substitution at the 3-position.

Coupling to Form 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol

The final step involves coupling the cyclohex-3-ene-1-carbonyl intermediate with the pyrrolidin-3-ol unit:

  • Acylation Reaction:
    The carbonyl group of the cyclohex-3-ene-1-carbonyl intermediate can be activated and reacted with the pyrrolidin-3-ol under inert atmosphere conditions using Schlenk techniques to avoid oxidation. Acid chlorides or activated esters of the cyclohex-3-ene-1-carboxylic acid can be used to facilitate amide bond formation.

  • Reaction Conditions:
    Typical conditions involve stirring the reactants in anhydrous solvents at controlled temperatures (often 0 °C to room temperature) overnight, followed by quenching with aqueous acid, extraction, and purification by vacuum distillation or chromatography.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Notes/Challenges
1 Bromination-Dehydrobromination Cyclohexene, Br2, NaOH or KOH, solvents (CCl4, ethylene glycol) Control temperature to avoid polymerization and side-products
2 Organometallic Functionalization Organomagnesium or organolithium reagents Introduce carbonyl at cyclohex-3-ene position
3 Pyrrolidine Synthesis N-hydroxylsulfonamides, bis[copper(I) trifluoromethanesulfonate]-benzene catalyst Efficient formation of pyrrolidin-3-ol ring
4 Acylation Coupling Activated cyclohex-3-ene-1-carbonyl derivative, pyrrolidin-3-ol, inert atmosphere Use Schlenk techniques, purification by vacuum distillation

Research Findings and Considerations

  • Purity and Isomer Control:
    The preparation of cyclohexadiene intermediates requires careful monitoring to avoid isomer mixtures and impurities such as benzene and unreacted cyclohexene. Analytical techniques like gas-liquid chromatography and infrared spectroscopy are essential for purity assessment.

  • Avoidance of Polymerization and Oxidation:
    The cyclohex-3-ene-1-carbonyl intermediates are sensitive to polymerization catalyzed by Lewis acids and oxidation by atmospheric oxygen, necessitating inert atmosphere techniques during synthesis and purification.

  • Catalyst Efficiency:
    The use of copper(I) trifluoromethanesulfonate complexes has been demonstrated to be a robust catalytic system for pyrrolidine synthesis, providing good yields and selectivity for the 3-hydroxyl substitution pattern.

  • Scalability: The bromination-dehydrobromination method and organometallic functionalization are amenable to scale-up with proper control of reaction parameters to maintain yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.

Major Products Formed:

    Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds or covalent interactions with active sites, modulating the activity of the target molecules. The cyclohexene and pyrrolidin-3-ol moieties contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison:

1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS 1033012-64-4) Structure: Substituted with a 3-chloro-benzyl group at the pyrrolidine nitrogen. Molecular Formula: C₁₁H₁₄ClNO; Molar Mass: 211.69 g/mol. Features: The aromatic chloro-benzyl group enhances lipophilicity and may influence receptor binding in pharmacological contexts.

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) Structure: Contains a carboxylic acid and ketone group on the pyrrolidine ring. Molecular Formula: C₇H₉NO₃; Molar Mass: 155.15 g/mol. Features: High polarity due to the carboxylic acid group, impacting solubility and acidity (pKa ~4-5).

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Structure: Combines a phenylethyl-substituted pyrrolidine with an oxadiazole-phenylpyridyl scaffold. Molecular Formula: C₂₄H₂₄N₄O₂; Molar Mass: 400.48 g/mol.

2-Cyclohexylidene-3-(pyrrolidin-1-yl)-3-thioxopropanenitrile (1n)

  • Structure : Includes a thioxopropanenitrile group and cyclohexylidene moiety.
  • Features : The nitrile and thioamide groups enhance electrophilicity, enabling participation in [4+1]-annulation reactions.

Table 1: Comparative Analysis of Key Properties
Compound Molecular Formula Molar Mass (g/mol) Functional Groups Key Synthetic Features Potential Applications
1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol C₁₂H₁₇NO₂ 207.27* Cyclohexene carbonyl, hydroxyl Likely acylation of pyrrolidin-3-ol Drug intermediate, ligand design
1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO 211.69 Chloro-benzyl, hydroxyl Alkylation of pyrrolidin-3-ol Antimicrobial agents
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₉NO₃ 155.15 Ketone, carboxylic acid Oxidation/alkylation pathways Peptide mimetics, chelators
Compound 1a C₂₄H₂₄N₄O₂ 400.48 Oxadiazole, phenylethyl, pyridyl Multi-step coupling reactions Antiviral candidates
Compound 1n C₁₃H₁₇N₃S 247.36 Thioxopropanenitrile, cyclohexylidene DBU-catalyzed annulation Heterocyclic synthesis

*Calculated based on molecular formula.

Biological Activity

1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol is a chemical compound notable for its unique structural features, which include a cyclohexene ring and a pyrrolidine moiety. The molecular formula of this compound is C11H17NO2C_{11}H_{17}NO_2, with a molecular weight of approximately 195.26 g/mol. Its structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and biological research .

Structural Characteristics

The compound is characterized by:

  • Cyclohexene Ring : Provides a hydrophobic character and potential for π-stacking interactions.
  • Pyrrolidin-3-ol Moiety : Contributes to hydrogen bonding capabilities and reactivity due to the hydroxyl group.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily attributed to its structural components. The following sections summarize key findings related to its biological effects, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is believed to involve:

  • Enzyme Interaction : The carbonyl group can form hydrogen bonds or covalent interactions with active sites on enzymes, potentially modulating their activity.
  • Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways.

Biological Activities

Research has shown that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Effects : Some derivatives have demonstrated inhibitory effects on bacterial growth.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, possibly through modulation of inflammatory pathways.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition, Receptor modulation
Pyrrolidin derivativesVaries widelyDepends on substituents
Cyclohexene derivativesAntioxidantFree radical scavenging

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with an IC50 value comparable to established antibiotics.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in macrophage cultures. This suggests a potential role in managing inflammatory conditions, although further studies are required to elucidate the exact mechanisms involved.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of cyclohexene derivatives with pyrrolidin derivatives under specific conditions (e.g., using coupling agents like DCC). This synthetic route can be optimized for yield and purity in both laboratory and industrial settings .

Potential Applications

  • Medicinal Chemistry : Development of new therapeutics targeting inflammation and infection.
  • Chemical Research : As an intermediate in synthesizing more complex molecules.

Q & A

Q. What are the key synthetic routes for 1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol, and how can reaction yields be optimized?

Methodological Answer :

  • Cyclization Approach : A common method involves cyclizing precursors like 1,4-dichloro-2-butanol with amines under controlled conditions. For example, heating at 120°C in a closed system with stirring for 10 hours, followed by NaOH treatment and vacuum distillation to isolate the product (yield ~60%) .
  • Catalytic Optimization : Use of Lewis acid catalysts (e.g., BF₃·Et₂O) or transition-metal catalysts (e.g., Pd/C) can enhance acyl transfer reactions. Temperature gradients (e.g., 75°C for 8 hours in CCl₃CH₃) improve stereochemical outcomes .
  • Yield Improvement : Solvent selection (e.g., benzene for extraction) and stepwise purification (e.g., silica gel chromatography with petroleum ether/EtOAc gradients) are critical .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • Incompatible Materials : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄), which may degrade the compound or produce hazardous byproducts (e.g., toxic fumes upon combustion) .
  • Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in fume hoods due to acute toxicity risks (oral/dermal/inhalation Category 4 per EU-GHS) .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclohexene carbonyl and pyrrolidine-hydroxyl moieties. Compare shifts with analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol (δ 3.5–4.0 ppm for hydroxyl protons) .
  • Chromatography : HPLC with C18 columns (MeCN/H₂O mobile phase) or GC-MS for volatile impurities. Retention times can be cross-referenced with databases like PubChem .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₅NO₂: 194.1176) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

Methodological Answer :

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity in the cyclohexene ring formation .
  • Resolution Techniques : Use chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution (lipases for acyl transfer) to separate enantiomers. Diastereomeric ratios (dr) can be quantified via ¹H NMR .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize reaction pathways for desired stereoisomers .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

Methodological Answer :

  • Data Validation : Cross-reference SDS from multiple sources (e.g., Key Organics Limited vs. CAS Common Chemistry). Note that acute toxicity data may be incomplete due to limited characterization .
  • In Silico Prediction : Tools like EPA TEST or OECD QSAR Toolbox predict ecotoxicity (e.g., LC50 for fish) when experimental data are absent .
  • Dose-Response Studies : Conduct in vitro assays (e.g., HepG2 cell viability) to establish IC50 values, addressing discrepancies in hazard classifications .

Q. How does the reactivity of this compound compare to structural analogs like cyclohex-3-en-1-ol?

Methodological Answer :

  • Electrophilic Reactivity : The carbonyl group increases susceptibility to nucleophilic attack (e.g., Grignard reagents) compared to non-acylated cyclohexenols .
  • Oxidative Stability : Cyclohexene’s conjugated double bond may reduce oxidation rates relative to simpler alkenes. Monitor via TLC or FTIR (C=O stretch at ~1700 cm⁻¹) .
  • Biological Activity : Hydroxyl and carbonyl groups enable hydrogen bonding with enzymes (e.g., kinases), unlike non-polar analogs. Test via SPR or ITC binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol
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1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-ol

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